molecular formula C12H12N4O3 B15196599 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide CAS No. 6939-53-3

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide

Cat. No.: B15196599
CAS No.: 6939-53-3
M. Wt: 260.25 g/mol
InChI Key: VOGRAVXTNYGDIE-UHFFFAOYSA-N
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Description

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide is a chemical compound with the molecular formula C12H12N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. This reaction is followed by the use of Vilsmeier–Haack–Arnold reagent and immediate deprotection of the (dimethylamino)methylene protecting groups . The optimized procedure ensures high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide is not fully elucidated. pyrimidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

6939-53-3

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-N-(3-methylphenyl)formamide

InChI

InChI=1S/C12H12N4O3/c1-7-3-2-4-8(5-7)16(6-17)9-10(18)14-12(13)15-11(9)19/h2-6H,1H3,(H4,13,14,15,18,19)

InChI Key

VOGRAVXTNYGDIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C=O)C2=C(N=C(NC2=O)N)O

Origin of Product

United States

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